4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine
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Overview
Description
4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a naphthalene ring, a nitrothiophene moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by coupling with naphthalene and subsequent morpholine ring formation. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-naphthalen-1-yl-morpholine
- N-naphthalen-2-yl-3,5-dinitro-N-phenyl-benzamide
Uniqueness
4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both a nitrothiophene and a naphthalene ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Properties
CAS No. |
89516-08-5 |
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Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3-naphthalen-2-yl-5-nitrothiophen-2-yl)morpholine |
InChI |
InChI=1S/C18H16N2O3S/c21-20(22)17-12-16(18(24-17)19-7-9-23-10-8-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11-12H,7-10H2 |
InChI Key |
VUEMEXCOCPTGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)[N+](=O)[O-])C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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